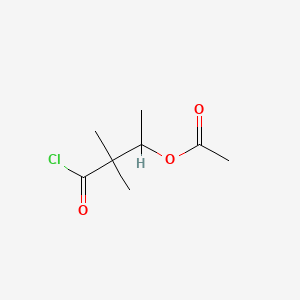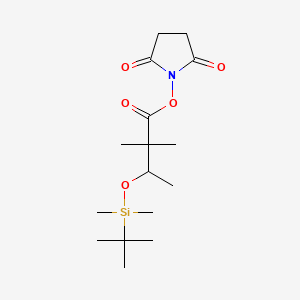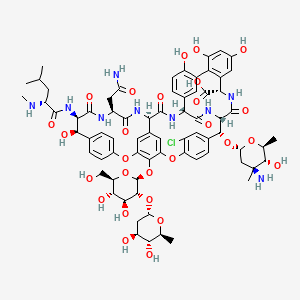
Quinmerac-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinmerac-13C6 is a labeled analogue of Quinmerac, which is an auxin-type herbicide. It is used primarily in scientific research, particularly in the fields of proteomics and environmental studies. The compound is characterized by its molecular formula C5(13C)6H8ClNO2 and a molecular weight of 227.60 .
Preparation Methods
The preparation of Quinmerac involves reacting 2-amino-6-chlorobenzonitrile with methacrolein in the presence of an acid and an oxidizing agent . This process results in the formation of Quinmerac through a series of cyclization and hydrolysis reactions . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Quinmerac-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Aromatic substitutions are common, especially in the presence of electrophilic reagents.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically quinoline derivatives and substituted quinoline compounds.
Scientific Research Applications
Quinmerac-13C6 has a broad spectrum of applications across multiple scientific fields:
Agriculture: Used as a selective herbicide to control weed growth in crops such as cereals, rape, and beet.
Pharmaceuticals: Explored for its potential in drug development, including drug discovery and formulation.
Environmental Management: Utilized in managing invasive plant species and preserving biodiversity.
Industrial Processes: Serves as a reagent or catalyst in various chemical processes, enhancing the efficiency of chemical reactions.
Mechanism of Action
Quinmerac-13C6 acts as an enzyme inhibitor by binding to specific enzymes and altering their activity. This inhibition disrupts critical metabolic pathways in plants and microorganisms, contributing to its effectiveness as a herbicide and in drug development . The compound’s mechanism involves over-expression of auxin-responsive genes, leading to metabolic changes and eventual plant death .
Comparison with Similar Compounds
Quinmerac-13C6 is similar to other auxin-type herbicides such as quinclorac and dicamba. it is unique in its specific molecular structure and labeled carbon atoms, which make it particularly useful in scientific research for tracking and studying metabolic pathways . Similar compounds include:
Quinclorac: Another auxin-type herbicide used to control grass weeds.
Dicamba: A benzoic acid derivative used as a broad-spectrum herbicide.
This compound stands out due to its labeled carbon atoms, which provide a distinct advantage in research applications.
Properties
IUPAC Name |
7-chloro-3-methylquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOLUNSQWINIR-KIHIGKDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[13C]2=[13C]([13C](=[13C]([13CH]=[13CH]2)Cl)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676126 |
Source


|
| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185039-71-7 |
Source


|
| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

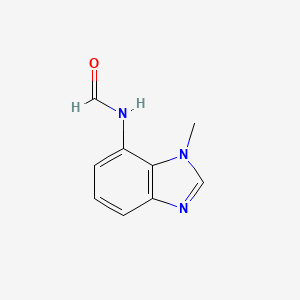
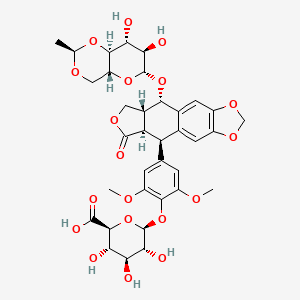
![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)
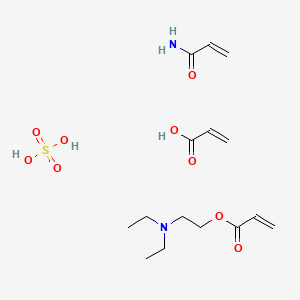
![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)
